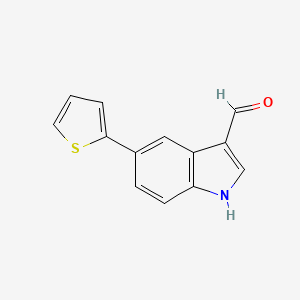

5-(2-Thienyl)-1H-indole-3-carbaldehyde

Description

Significance of Indole (B1671886) and Thiophene (B33073) Heterocycles in Contemporary Chemical Science

Indole and thiophene are five-membered aromatic heterocycles that are considered "privileged" scaffolds in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.gov Their importance extends to materials science, where their electronic properties are harnessed for the development of organic electronics.

The indole nucleus is a dominant feature in a multitude of natural and synthetic bioactive compounds. nih.govresearchgate.net It is the core structure of the essential amino acid tryptophan, making it a fundamental building block in numerous biochemical pathways. bohrium.com The versatility of the indole ring allows it to participate in various biological processes, leading to a broad spectrum of pharmacological activities. researchgate.netresearchgate.net Indole derivatives have been developed as anti-inflammatory, antimicrobial, antiviral, and anticancer agents. openmedicinalchemistryjournal.comderpharmachemica.com For instance, Indomethacin is a well-known anti-inflammatory drug, while indole alkaloids derived from plants like Catharanthus roseus exhibit potent cytotoxic activity. bohrium.comresearchgate.net

| Examples of Biologically Active Indole Derivatives | Reported Activity |

| Tryptophan | Essential Amino Acid bohrium.com |

| Indole-3-acetic acid (Auxin) | Plant Growth Hormone openmedicinalchemistryjournal.com |

| Melatonin | Antioxidant openmedicinalchemistryjournal.com |

| Indomethacin | Anti-inflammatory researchgate.net |

| Camalexin (B168466) | Antitumor, Phytoalexin ekb.eg |

| Arbidol | Antiviral bohrium.com |

The thiophene ring, a sulfur-containing heterocycle, is another critical pharmacophore in drug discovery. nih.gov It is often considered a bioisostere of the benzene (B151609) ring, meaning it can replace a benzene moiety in a drug molecule without significantly altering its physicochemical properties, yet potentially improving its biological activity or metabolic profile. chemicalbook.comcognizancejournal.com Thiophene derivatives exhibit a wide array of medicinal applications, including antimicrobial, anti-inflammatory, antihypertensive, and antitumor activities. chemicalbook.comcognizancejournal.com Beyond medicine, the electron-rich nature of the thiophene ring makes it an excellent component for organic semiconductors, polymers, and light-emitting diodes in the field of materials science. chemicalbook.comclinicalresearchnewsonline.com

| Examples of Thiophene Applications | Field of Use |

| Drug Scaffolds | Medicinal Chemistry (Antimicrobial, Anticancer, etc.) chemicalbook.comcognizancejournal.com |

| Organic Light-Emitting Diodes (OLEDs) | Materials Science chemicalbook.com |

| Organic Semiconductors | Materials Science clinicalresearchnewsonline.com |

| Corrosion Inhibitors | Materials Science chemicalbook.comclinicalresearchnewsonline.com |

The profound and distinct contributions of both indole and thiophene heterocycles to various scientific disciplines underscore their immense importance in contemporary chemical science. nih.govbohrium.com

Rationale for the Investigation of Thienyl-Substituted Indole Carbaldehyde Architectures

The construction of hybrid molecules that incorporate two or more pharmacologically active scaffolds is a well-established strategy in medicinal chemistry aimed at discovering new therapeutic agents with improved potency, novel mechanisms of action, or enhanced selectivity. The rationale for investigating thienyl-substituted indole carbaldehyde architectures, specifically 5-(2-Thienyl)-1H-indole-3-carbaldehyde, is rooted in this principle.

By covalently linking the indole and thiophene rings, researchers aim to create a new chemical entity that may exhibit a unique biological profile resulting from the combined influence of both heterocycles. The indole-3-carbaldehyde portion serves as a versatile synthetic handle and a known bioactive core, while the thiophene substituent at the 5-position of the indole ring can modulate the electronic properties, lipophilicity, and steric profile of the entire molecule. smolecule.com This can lead to altered binding affinities for biological targets.

Research into related structures supports this approach. For example, the synthesis of chalcones and other derivatives incorporating both indole and thiophene motifs has been explored for their potential anti-bacterial and anti-cancer activities. scirp.orgresearchgate.net The investigation of such hybrid structures is driven by the continuous search for novel compounds that can address unmet medical needs, such as drug-resistant infections or new cancer therapies. nih.gov The specific placement of the thiophene at the indole C5-position and the carbaldehyde at the C3-position creates a distinct molecular geometry and electronic distribution, making it a prime candidate for screening against various biological targets.

Historical Context of Indole-3-carbaldehyde Derivatives in Synthetic Organic Chemistry

Indole-3-carbaldehyde is a cornerstone intermediate in synthetic organic chemistry, valued for its role as a precursor to a vast number of natural products, alkaloids, and pharmaceuticals. ekb.egresearchgate.netekb.eg Its historical significance is tied to the development of fundamental organic reactions for the formylation of the indole nucleus.

Historically, several methods were developed for the synthesis of indole-3-carbaldehyde. Early approaches included the Reimer-Tiemann and Gattermann reactions. ekb.egorgsyn.org However, these methods often suffered from drawbacks such as harsh reaction conditions or low yields.

A major breakthrough in the synthesis of indole-3-carbaldehyde was the application of the Vilsmeier-Haack reaction . This method, which typically uses a mixture of phosphorus oxychloride and dimethylformamide, proved to be exceptionally efficient. scirp.orgorgsyn.org It is widely regarded as a superior method because it is simple, convenient, provides the aldehyde product in nearly quantitative yield, and results in a high degree of purity. ekb.egorgsyn.org

| Synthetic Method for Indole-3-carbaldehyde | Typical Reagents | Key Characteristics |

| Vilsmeier-Haack Reaction | Phosphorus oxychloride (POCl₃) and Dimethylformamide (DMF) | High yield, high purity, convenient ekb.egorgsyn.org |

| Reimer-Tiemann Reaction | Chloroform (CHCl₃) and a strong base | Classic method, can have lower yields orgsyn.org |

| Gattermann Reaction | Hydrogen cyanide (HCN) and a Lewis acid | Uses toxic reagents orgsyn.org |

| Grignard Reaction | Indolylmagnesium halide followed by a formylating agent | Utilizes organometallic intermediates orgsyn.org |

The aldehyde functional group of indole-3-carbaldehyde is highly reactive, readily undergoing C-C and C-N bond-forming reactions such as Knoevenagel condensations, Wittig reactions, and reductive aminations. ekb.egresearchgate.net This reactivity has allowed chemists to use it as a versatile building block to construct complex molecular architectures, including many with significant biological activities like the antitumor agent camalexin and the muscle relaxant α,β-cyclopiazonic acid. ekb.eg The rich history and synthetic utility of indole-3-carbaldehyde derivatives firmly establish them as a vital class of compounds in organic chemistry. nih.govsemanticscholar.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H9NOS |

|---|---|

Molecular Weight |

227.28 g/mol |

IUPAC Name |

5-thiophen-2-yl-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C13H9NOS/c15-8-10-7-14-12-4-3-9(6-11(10)12)13-2-1-5-16-13/h1-8,14H |

InChI Key |

WTKVZODFRCEFQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=CC3=C(C=C2)NC=C3C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 2 Thienyl 1h Indole 3 Carbaldehyde and Analogs

Retrosynthetic Analysis of the 5-(2-Thienyl)-1H-indole-3-carbaldehyde Core Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For this compound, the primary disconnections involve the formyl group at the C-3 position and the thienyl group at the C-5 position. This leads to two main synthetic strategies:

Strategy 1: Late-stage Formylation. This approach involves the initial synthesis of a 5-(2-thienyl)-1H-indole intermediate, followed by the introduction of the carbaldehyde group at the C-3 position. This is often the preferred route due to the high reactivity of the C-3 position of the indole (B1671886) ring towards electrophilic substitution.

Strategy 2: Early-stage Formylation. Alternatively, the synthesis can begin with an indole-3-carbaldehyde derivative that is subsequently functionalized at the C-5 position with the thienyl group. This approach requires a pre-existing handle at the C-5 position, such as a halogen, to facilitate the introduction of the thiophene (B33073) ring.

Both strategies rely on well-established reactions in heterocyclic chemistry, which will be discussed in the subsequent sections.

Direct Formylation Strategies for Indole Scaffolds

The introduction of a formyl group at the C-3 position of an indole ring is a fundamental transformation in indole chemistry. Several methods have been developed for this purpose, with the Vilsmeier-Haack reaction being the most prominent.

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. The reaction utilizes a Vilsmeier reagent, which is typically formed from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃). jk-sci.com

The mechanism involves the formation of a highly electrophilic chloromethyleneiminium salt (the Vilsmeier reagent), which is then attacked by the electron-rich indole ring at the C-3 position. The resulting intermediate is subsequently hydrolyzed to yield the desired indole-3-carbaldehyde. The reaction is generally high-yielding and tolerates a wide range of functional groups.

Key Features of the Vilsmeier-Haack Reaction:

| Feature | Description |

| Reagents | N,N-Dimethylformamide (DMF) and Phosphorus oxychloride (POCl₃) |

| Substrate | Electron-rich aromatic and heteroaromatic compounds |

| Product | Formylated aromatic or heteroaromatic compound |

| Advantages | High yields, mild reaction conditions, wide substrate scope |

While the Vilsmeier-Haack reaction is the most common method for indole-3-formylation, several other protocols have been developed. These alternatives can be useful when the Vilsmeier-Haack conditions are not compatible with other functional groups present in the molecule.

One such method is the Duff reaction , which uses hexamethylenetetramine as the formylating agent in the presence of an acid catalyst. Another approach is the Reimer-Tiemann reaction , which involves the reaction of indole with chloroform in the presence of a strong base. However, this method often leads to a mixture of products and is less commonly used for the synthesis of indole-3-carbaldehydes.

More recently, metal-catalyzed formylation reactions have emerged as a powerful alternative. For example, boron trifluoride diethyl etherate (BF₃·OEt₂) has been shown to be an effective catalyst for the C-H formylation of indoles using trimethyl orthoformate (TMOF) as the formyl source. acs.org This method offers a practical and efficient route to a wide range of C-formylindoles under mild conditions. acs.org

Strategies for Thienyl Moiety Incorporation at the Indole C-5 Position

The introduction of the thienyl group at the C-5 position of the indole ring is a key step in the synthesis of this compound. This is typically achieved through cross-coupling reactions, which have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions are the most widely used methods for the arylation of indoles. The two most common reactions for this purpose are the Suzuki-Miyaura coupling and the Stille coupling.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (in this case, 2-thienylboronic acid) with a halide or triflate (such as 5-bromoindole or 5-triflyloxyindole) in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling is known for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. nih.govresearchgate.net

Stille Coupling: The Stille coupling reaction utilizes an organotin compound (such as 2-(tributylstannyl)thiophene) as the coupling partner for a halide or triflate. wikipedia.orgorganic-chemistry.org While the Stille reaction is also a powerful tool for C-C bond formation, the toxicity of the organotin reagents is a significant drawback. organic-chemistry.org

Comparison of Suzuki-Miyaura and Stille Coupling:

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

| Organometallic Reagent | Organoboron (e.g., boronic acid) | Organotin (e.g., stannane) |

| Advantages | Low toxicity, high functional group tolerance, commercially available reagents | Stable organotin reagents, wide substrate scope |

| Disadvantages | Potential for side reactions (e.g., protodeboronation) | High toxicity of organotin reagents |

To improve synthetic efficiency, sequential or one-pot synthetic routes have been developed for the synthesis of thiophene-indole derivatives. These methods combine multiple reaction steps into a single process, avoiding the need for isolation and purification of intermediates.

For example, a one-pot synthesis of this compound could involve the in situ generation of the 5-bromoindole-3-carbaldehyde followed by a Suzuki-Miyaura coupling with 2-thienylboronic acid. This approach can significantly reduce reaction time and waste, making the synthesis more environmentally friendly and cost-effective.

Synthetic Approaches to 1H-Indole-3-carbaldehyde Derivatives for Structural Diversification

The generation of a diverse library of 1H-indole-3-carbaldehyde derivatives is crucial for structure-activity relationship (SAR) studies. A variety of synthetic methods have been developed to introduce the 3-carbaldehyde functionality and to modify the indole core.

One of the most prevalent and efficient methods for the formylation of indoles is the Vilsmeier-Haack reaction . This reaction typically employs a Vilsmeier reagent, generated from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. The electrophilic Vilsmeier reagent then attacks the electron-rich 3-position of the indole ring, leading to the formation of an iminium salt, which is subsequently hydrolyzed to yield the desired aldehyde. This method is widely applicable and tolerates a range of functional groups on the indole nucleus.

The following table summarizes the synthesis of several substituted 1H-indole-3-carbaldehyde derivatives, highlighting the diversity of achievable structures.

| Substituent | Starting Material | Reaction Conditions | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Unsubstituted | Aniline | Vilsmeier reagent, 85°C, 5h | 96 | 198-199 |

| 5-Fluoro | 4-Fluoroaniline | Vilsmeier reagent, 0°C, 5h | 84 | 160-161 |

| 5-Chloro | 4-Chloroaniline | Vilsmeier reagent, 85°C, 5h | 90 | 215-216 |

| 5-Bromo | 4-Bromoaniline | Vilsmeier reagent, 90°C, 9h | 91 | 204-205 |

| 5-Methyl | 4-Methylaniline | Vilsmeier reagent, 85°C, 5h | 88 | 148-149 |

| 6-Methyl | 3-Methylaniline | Vilsmeier reagent, 90°C, 8h | 89 | 190-191 |

| 4,6-Dimethyl | 3,5-Dimethylaniline | Vilsmeier reagent, 85°C, 6h | - | - |

| 5-Hydroxy | 4-Aminophenol | Vilsmeier reagent, 85°C, 7h | 92 | 235 |

Data sourced from patent CN102786460A.

Beyond the Vilsmeier-Haack reaction, other classical methods for the synthesis of indole-3-carbaldehydes include the Reimer-Tiemann reaction , which involves the reaction of indole with chloroform in the presence of a strong base. However, this method often suffers from lower yields and the formation of byproducts. The Fischer indole synthesis , a cornerstone of indole chemistry, can also be adapted to produce indole-3-carbaldehydes by using appropriate precursors. This reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by cyclization.

For the specific synthesis of this compound, a Suzuki or Stille coupling reaction could be envisioned to introduce the 2-thienyl group at the 5-position of a pre-functionalized indole, such as 5-bromo-1H-indole. The resulting 5-(2-thienyl)-1H-indole could then be formylated at the 3-position using the Vilsmeier-Haack reaction.

Green Chemistry Principles in the Synthesis of this compound Scaffolds

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance safety. The synthesis of indole derivatives, including this compound, can benefit significantly from the application of these principles. Key areas of focus include the use of alternative energy sources, environmentally benign solvents, and catalytic reactions.

Recent developments in green synthetic methods for indoles have explored various approaches to overcome the limitations of conventional methods, which often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. researchgate.net These greener alternatives aim for higher yields, shorter reaction times, and the use of inexpensive and environmentally friendly reagents. researchgate.net

The following table outlines several green chemistry approaches that have been applied to the synthesis of indole derivatives and could be adapted for the synthesis of this compound.

| Green Chemistry Approach | Description | Potential Application to Target Compound Synthesis |

|---|---|---|

| Microwave Irradiation | Utilizes microwave energy to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The Fischer indole synthesis has been successfully performed under microwave irradiation. researchgate.net | Could be applied to the Fischer indole synthesis step to create the indole core or to accelerate the Vilsmeier-Haack formylation. |

| Use of Ionic Liquids | Ionic liquids are non-volatile solvents with tunable properties that can act as both solvent and catalyst. A green synthetic method for indole compounds has been developed using a recyclable bis-sulfonic acid acidic ionic liquid as a catalyst in water. google.com | An acidic ionic liquid could be employed as a catalyst for the cyclization step in the synthesis of the indole scaffold. |

| Aqueous Media | Using water as a solvent is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. | Performing coupling reactions (e.g., Suzuki coupling to introduce the thienyl group) or the formylation step in aqueous media would significantly improve the environmental profile of the synthesis. |

| Solvent-Free Reactions | Conducting reactions without a solvent minimizes waste and can lead to improved reaction rates and easier product isolation. researchgate.net | A solid-state or melt-phase reaction could be explored for the key bond-forming steps in the synthesis of the target molecule. |

| Catalysis | The use of catalysts, particularly heterogeneous or recyclable catalysts, reduces waste by allowing for lower reaction temperatures and pressures and enabling catalyst reuse. | Employing a solid-supported acid catalyst for the indole formation or a recyclable palladium catalyst for the Suzuki coupling would align with green chemistry principles. |

While specific green synthetic routes for this compound are not extensively reported, the principles outlined above provide a clear roadmap for developing more sustainable and environmentally friendly manufacturing processes for this important class of compounds. The future of pharmaceutical synthesis will undoubtedly rely on the continued integration of such green methodologies.

Advanced Spectroscopic and Photophysical Analysis of this compound and its Derivatives

The comprehensive characterization of novel organic compounds is fundamental to understanding their structure, bonding, and potential applications. For this compound and its derivatives, a suite of advanced spectroscopic techniques provides invaluable insights into their molecular architecture and electronic properties. This article delves into the detailed analysis of these compounds using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) absorption spectroscopy.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of 5-(2-Thienyl)-1H-indole-3-carbaldehyde and Derivatives

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining optimized molecular geometry, vibrational frequencies, and various electronic properties. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of its structural and electronic landscape. csic.esnih.gov

Studies on similar indole-3-carbaldehyde derivatives show that DFT can accurately predict bond lengths, bond angles, and dihedral angles. nih.gov For the title compound, DFT would elucidate the planarity between the indole (B1671886) and thiophene (B33073) rings, a key factor influencing its electronic properties. The method also allows for the calculation of charge distribution, identifying atomic sites susceptible to electrophilic or nucleophilic attack. For instance, in 4-nitro-1H-indole-carboxaldehyde, DFT calculations have been used to analyze the charge delocalization and stability of the molecule. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound using DFT (Illustrative) This table presents hypothetical but realistic values based on DFT studies of analogous indole and thiophene structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | ||

| C=O (carbaldehyde) | ~ 1.22 Å | |

| C-C (indole-thiophene link) | ~ 1.46 Å | |

| N-H (indole) | ~ 1.01 Å | |

| C-S (thiophene) | ~ 1.72 Å | |

| Bond Angles | ||

| C-C-O (carbaldehyde) | ~ 125° | |

| C-N-C (indole) | ~ 109° | |

| Dihedral Angle | ||

| Indole-Thiophene rings | ~ 15-25° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole and thiophene rings, while the LUMO would likely be centered on the electron-withdrawing carbaldehyde group. This distribution dictates the molecule's behavior in charge-transfer interactions.

Table 2: Predicted FMO Properties of this compound (Illustrative) Values are representative based on published data for similar aromatic heterocyclic systems.

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -2.20 |

| Energy Gap (ΔE) | 3.65 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. deeporigin.com The MEP map displays regions of varying electrostatic potential on the molecular surface, typically using a color scale. Red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas with near-zero or intermediate potential. researchgate.netwolfram.com

For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atom of the carbaldehyde group, highlighting its role as a hydrogen bond acceptor. Conversely, the hydrogen atom of the indole N-H group would exhibit a strong positive potential (blue), indicating its function as a hydrogen bond donor. The aromatic rings of the indole and thiophene moieties would likely show regions of intermediate to slightly negative potential, characteristic of π-electron systems. researchgate.net

Molecular Docking Investigations on Potential Molecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is widely used in drug discovery to screen virtual libraries of compounds against a biological target and to understand the molecular basis of ligand-protein interactions. Given the prevalence of indole and thiophene scaffolds in antimicrobial and anticancer agents, this compound is a candidate for such investigations. researchgate.netcitedrive.comnih.govresearchgate.net

Ligand-Protein Interaction Networks

Once a ligand is docked into the active site of a protein, the resulting complex can be analyzed to identify the network of non-covalent interactions that stabilize the binding. These interactions include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic forces.

In a hypothetical docking study of this compound against a target like bacterial DNA gyrase B (a common target for indole-based antibacterials), specific interactions can be predicted. citedrive.comekb.eg

Hydrogen Bonding: The carbaldehyde oxygen is a likely hydrogen bond acceptor, potentially interacting with donor residues like serine or asparagine in the active site. The indole N-H group can act as a hydrogen bond donor to acceptor residues such as aspartate or glutamate.

Hydrophobic Interactions: The fused ring system of the indole and the thiophene ring can form hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and isoleucine.

π-π Stacking: The aromatic nature of both the indole and thiophene rings allows for favorable π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Binding Affinity Predictions and Conformational Analysis

A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.gov A more negative score typically indicates a stronger, more favorable binding interaction. This score helps in ranking different compounds and prioritizing them for further experimental testing.

Conformational analysis is also a critical part of the docking process. The ligand is typically flexible, and the docking algorithm samples various possible conformations (spatial arrangements) within the protein's binding site. The final predicted pose is the conformation with the most favorable interaction energy. Studies on indole derivatives against various cancer and microbial targets have successfully used docking to predict binding modes and affinities, which often correlate well with experimental biological activity. nih.govmdpi.com

Table 3: Illustrative Molecular Docking Results against S. aureus DNA Gyrase B (PDB: 3U2D) This table presents hypothetical docking scores for the title compound compared to a known inhibitor, based on similar studies.

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | -8.5 | Asp79, Ile84, Gly107, Pro108 |

| Known Inhibitor (e.g., Novobiocin) | -9.2 | Asp79, Arg82, Ile84, Thr173 |

These predictive studies are instrumental in guiding the synthesis of new derivatives and optimizing lead compounds to enhance their biological activity.

Simulation of Molecular Recognition Processes

Molecular recognition is a fundamental process in chemistry and biology, governing how molecules interact with one another. Simulating these processes for this compound can provide valuable information about its potential biological targets and binding affinities. One of the primary techniques used for this purpose is molecular docking.

Molecular docking studies predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like this compound, this can involve docking it into the active site of a protein to predict its binding mode and affinity. While specific molecular docking studies for this compound are not widely available in the literature, studies on analogous indole derivatives have demonstrated the utility of this approach. For instance, molecular docking has been successfully employed to estimate the binding energies and interaction patterns of various indole-based compounds with enzymes like COX-2 and other protein targets nih.gov. Such studies often reveal key interactions, such as hydrogen bonds and pi-stacked interactions, between the ligand and the active site residues of the target protein nih.gov.

In a typical molecular docking workflow, the three-dimensional structure of this compound would be generated and optimized. This structure would then be placed into the binding site of a target protein, and a scoring function would be used to estimate the binding affinity. The results of these simulations can guide the design of new derivatives with improved binding properties.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational flexibility, which is crucial for its interaction with biological targets. The flexibility of a molecule can significantly impact its binding affinity and selectivity.

An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and then calculating the forces between the atoms and their subsequent motions over a period of time. This allows for the exploration of the molecule's conformational landscape, identifying the most stable conformations and the energy barriers between them.

In Silico ADME Profiling (excluding toxicity/safety aspects)

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) profiling is a critical step in the early stages of drug discovery. It involves the use of computational models to predict the pharmacokinetic properties of a compound. These predictions help in identifying potential liabilities of a drug candidate before it moves on to more expensive and time-consuming experimental testing.

For this compound, an in silico ADME profile would provide estimates for a range of properties that determine its behavior in the body. While specific experimental data for this compound is not available, a representative in silico ADME profile can be generated based on its structure. Various software and web-based tools are available for this purpose, which use quantitative structure-property relationship (QSPR) models derived from large datasets of experimental data.

A typical in silico ADME profile includes parameters such as lipophilicity (LogP), aqueous solubility (LogS), blood-brain barrier (BBB) penetration, human intestinal absorption (HIA), and plasma protein binding (PPB) japsonline.com. Studies on other indole derivatives have shown that in silico ADME predictions can effectively guide the selection of compounds with favorable drug-like properties nih.govnih.gov.

Below is a representative data table of predicted ADME properties for this compound. It is important to note that these are hypothetical values for illustrative purposes, as specific in silico studies for this compound are not publicly available.

| ADME Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight (g/mol) | 227.28 | Within the typical range for small molecule drugs. |

| LogP (Lipophilicity) | 3.5 | Indicates moderate lipophilicity, suggesting good membrane permeability. |

| LogS (Aqueous Solubility) | -4.2 | Suggests low to moderate aqueous solubility. |

| Human Intestinal Absorption (%) | > 90% | Predicted to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Penetration | Likely | The molecule may be able to cross the blood-brain barrier. |

| Plasma Protein Binding (%) | > 95% | Predicted to be highly bound to plasma proteins. |

Applications in Chemical Biology and Advanced Materials Development

5-(2-Thienyl)-1H-indole-3-carbaldehyde as a Scaffold for Chemical Probes

The indole-3-carbaldehyde framework is a common starting point for synthesizing molecules designed to interact with or report on biological systems. The addition of a thienyl group at the 5-position can modulate the electronic and steric properties of the indole (B1671886) core, offering a tunable platform for creating sophisticated chemical probes.

Indole derivatives are well-known for their inherent fluorescent properties, making them attractive core structures for fluorescent probes. The indole-3-carbaldehyde scaffold can be functionalized to create probes for biological imaging and sensing. For instance, derivatives such as 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde are utilized in the creation of fluorescent probes for visualizing cellular processes with high specificity chemimpex.com. Similarly, other substituted indole-3-carbaldehydes serve as intermediates for dye synthesis dyestuffintermediates.com.

The this compound structure combines two fluorescent heterocyclic systems, indole and thiophene (B33073), which can lead to desirable photophysical properties like a large Stokes shift and high quantum yield. The carbaldehyde group at the 3-position provides a convenient chemical handle for introducing specific recognition elements (e.g., ligands for metal ions, reactive sites for specific enzymes) through reactions like Schiff base condensation . This allows for the design of "turn-on" or "turn-off" fluorescent probes that signal the presence of a biological target.

Derivatives of indole-3-carbaldehyde have been extensively investigated for a wide range of biological activities, serving as valuable ligands for studying cellular pathways. These compounds have shown potential as antioxidant, antibacterial, antifungal, and enzyme inhibitory agents derpharmachemica.comresearchgate.net. For example, thiosemicarbazone derivatives of indole-3-carbaldehyde have been synthesized and evaluated for their antioxidant and anticholinesterase activities, which are relevant to the study of neurodegenerative diseases like Alzheimer's aku.edu.tr.

The conjugation of the indole-3-carbaldehyde core with different amine-containing molecules can produce a diverse library of compounds for screening against various biological targets derpharmachemica.comnih.govresearchgate.net. The presence of the sulfur-containing thiophene ring in this compound introduces a new dimension for biological interaction, potentially enhancing potency or selectivity for specific protein targets. This makes the molecule a promising scaffold for developing novel ligands to probe enzyme function, receptor binding, and other fundamental biological processes.

Potential in Organic Electronics and Optoelectronics

The fusion of electron-rich indole and thiophene heterocycles makes this compound an excellent building block for π-conjugated organic materials. Such materials are at the forefront of research in flexible electronics, photovoltaics, and advanced optical applications due to their tunable properties and solution processability.

The aldehyde functionality of this compound is a key feature that allows it to be incorporated into larger macromolecular structures. Through condensation reactions, such as the Knoevenagel condensation, it can be reacted with other monomers to form donor-acceptor (D-A) conjugated polymers researchgate.net. These polymers are the active components in many organic electronic devices.

The indole and thiophene units both act as electron donors, and when combined with suitable electron-accepting units, the resulting polymer can have a low band gap, which is crucial for absorbing a broad range of the solar spectrum mdpi.com. The structural properties of indole- and thiophene-based polymers, such as their ability to self-assemble and form ordered structures through π-π stacking, are critical for efficient charge transport mdpi.comnih.gov. Research into polymers based on related structures has demonstrated their potential for creating high-performance organic thin-film transistors (OTFTs) with ambipolar (both hole and electron) charge transport capabilities nih.gov.

| Property | Related Indole-Based Polymer nih.gov | Related Thiophene-Based Copolymer mdpi.com |

| Application | Ambipolar Organic Thin Film Transistor (OTFT) | Organic Solar Cell (OSC) |

| Hole Mobility (μh) | Up to 0.19 cm²/Vs | - |

| Electron Mobility (μe) | Up to 0.09 cm²/Vs | - |

| Optical Band Gap (Eg) | - | ≈1.5 eV |

| Thermal Stability | - | Decomposition > 380 °C |

This table presents data from related but distinct indole and thiophene polymer systems to illustrate the potential performance of materials derived from the 5-(2-Thienyl)-1H-indole scaffold.

The optoelectronic properties of materials derived from this compound make them promising candidates for organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). For OSCs, the broad absorption and suitable energy levels of indole-thiophene polymers enable efficient light harvesting and charge separation mdpi.comresearchgate.net. The combination of these two heterocycles can be strategically used to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to match those of electron acceptors, thereby maximizing the open-circuit voltage of a solar cell device chemrxiv.org.

In the context of OLEDs, the high fluorescence efficiency of some indole-thiophene derivatives could be harnessed to create efficient light-emitting materials. By modifying the molecular structure, the emission color can be tuned across the visible spectrum, which is a key requirement for display and lighting applications.

Photorefractive materials are capable of changing their refractive index in response to light, allowing for the storage and processing of optical information, such as holograms. This effect relies on materials that are both photoconductive and possess a nonlinear optical response. Polymers containing indole-based chromophores have been specifically designed and synthesized for these applications kist.re.krresearchgate.netresearchgate.net.

These functional polymers are created by incorporating an indole-based chromophore, which provides the necessary nonlinear optical properties, into a polymer backbone. Research has shown that such polymers can exhibit significant photorefractive performance. Key metrics include the two-beam coupling (TBC) gain, which indicates the amplification of one light beam by another within the material, and the four-wave mixing (FWM) diffraction efficiency, which measures the brightness of the generated hologram. By doping these polymers with sensitizers and plasticizers, their performance can be dramatically enhanced, achieving high net gain and diffraction efficiencies under an applied electric field kist.re.krresearchgate.net.

| Polymer System | TBC Gain Coefficient (cm⁻¹) | FWM Diffraction Efficiency (%) | Applied Field (V/μm) |

| Indole-based Polymer (P3) + 1% TNF kist.re.krresearchgate.net | 2.2 | 0.44 | 75 / 60 |

| P3 + 1% TNF + EHCzHy (plasticizer) kist.re.krresearchgate.net | >22 (net gain) | 2.41 | Not specified |

This table summarizes the photorefractive performance of a polymer system based on an indole chromophore, demonstrating the potential of such materials in holographic applications.

Future Perspectives and Emerging Research Directions

Advancements in Synthetic Methodologies for Complex Analogs

The development of novel synthetic methodologies is crucial for generating complex analogs of 5-(2-thienyl)-1H-indole-3-carbaldehyde, enabling the exploration of a wider chemical space for drug discovery and materials science. Research efforts are focused on creating more efficient, atom-economical, and environmentally friendly methods for the synthesis of thienoindole derivatives. nih.govnih.gov Thiophene-fused indole (B1671886) systems, such as the thieno[3,2-b]indole moiety, are of particular interest due to their broad spectrum of biological activities, including antituberculosis, antitumor, and antifungal properties. nih.govnih.govresearchgate.net

Recent advancements include the use of radical cyclization approaches and thionation of indolin-2-ones to create substituted thieno[2,3-b]indole analogs. nih.govresearchgate.net For instance, the synthesis of 2-substituted thieno[2,3-b]indoles can be achieved using various substituted ketones, with yields of up to 83% depending on the substituents on the indole moiety. nih.gov N-acylation of the parent indole-3-carboxaldehyde followed by coupling with various amines is another established route to generate diverse analogs. derpharmachemica.com These strategies provide pathways to modify the core structure, leading to compounds with potentially enhanced properties.

| Synthetic Approach | Key Reagents/Conditions | Resulting Scaffold | Reference |

| Radical Cyclization | Base-induced condensation, Aryl/heteroaryldithioesters | Substituted thieno[2,3-b]indole | nih.gov |

| N-acylation & Amine Coupling | 3-chloro acetylchloride, Triethylamine, Aryl amines, K2CO3 | 1-(2-(arylamino)acetyl)-1H-indole-3-carbaldehyde | derpharmachemica.com |

| Thionation & Cyclization | Substituted ketones, Lawesson's reagent | 2-substituted thieno[2,3-b]indole | researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Scaffold Design

By analyzing the structure-activity relationships of existing indole-based compounds, ML algorithms can predict the biological activity of novel analogs, thereby prioritizing the synthesis of the most promising candidates. This computational pre-screening saves significant time and resources. For example, in the design of new HIV-1 integrase inhibitors based on an indole-2-carboxylic acid scaffold, computational docking and molecular dynamics simulations were used to guide the introduction of specific functional groups to enhance binding interactions with the target enzyme and viral DNA. nih.gov This strategy of using in silico predictions to guide rational design is directly applicable to the this compound scaffold for various therapeutic targets.

Exploration of Novel Molecular Targets for Pharmacological Modulation

The indole-3-carbaldehyde scaffold is a versatile precursor for molecules with a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties. sigmaaldrich.comresearchgate.net This suggests that its derivatives can interact with a multitude of molecular targets. The exploration of novel targets is a key area of future research.

One emerging area is the development of inhibitors for targets crucial to cancer cell proliferation and survival. For example, derivatives of the related indole scaffold have been shown to act as dual inhibitors of tubulin polymerization and human farnesyltransferase, both of which are important targets in oncology. nih.gov The microtubule system is a well-established target for anticancer agents, and compounds that bind to the colchicine site on tubulin can inhibit cell division. nih.gov Thiophene-containing derivatives, in particular, have demonstrated potent antiproliferative activities by inhibiting tubulin polymerization. nih.gov Furthermore, indole-based structures are being investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle, and as modulators of the Transient Receptor Potential (TRP) Vanilloid Type-1 (TRPV1) ion channel for pain management. nih.govnih.gov The this compound core provides a unique electronic and structural foundation for designing selective modulators against these and other novel targets.

| Potential Molecular Target | Therapeutic Area | Example Scaffold/Derivative | Reference |

| Tubulin Polymerization | Cancer | Phenothiazine- and Carbazole-Cyanochalcones | nih.gov |

| Human Farnesyltransferase | Cancer | Phenothiazine- and Carbazole-Cyanochalcones | nih.gov |

| HIV-1 Integrase | HIV/AIDS | Indole-2-carboxylic acid derivatives | nih.gov |

| α-Glucosidase | Diabetes | N-phenylacetamide-1,2,3-triazole-indole-2-carboxamides | researchgate.net |

| TRPV1 Ion Channel | Pain, Inflammation | Indole-2-carboxamides | nih.gov |

Expanding Applications in Niche Materials Science Fields

The π-conjugated system formed by the fused indole and thiophene (B33073) rings in this compound makes it an attractive candidate for applications in materials science, particularly in organic electronics. Thienoindole moieties are recognized as important π-extended electron-rich systems that can be utilized in the design of molecules for photosensitive and photovoltaic devices. nih.gov These structures are integral to functionalized organic dyes used as photosensitizers. nih.gov

The inherent properties of the indole nucleus, combined with the electronic characteristics of the thiophene ring, can be harnessed to create novel organic semiconductors, components for organic light-emitting diodes (OLEDs), and sensors. Indole-3-carboxaldehyde can undergo Schiff base condensation to form multifunctional silica nanovehicles and magnetic nanoparticles, indicating its utility in the development of advanced functional materials. sigmaaldrich.com The aldehyde group provides a reactive handle for polymerization or for grafting the molecule onto surfaces, further expanding its potential in creating novel materials with tailored electronic and optical properties.

Multicomponent Reactions (MCRs) for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.govsemanticscholar.org This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. nih.gov 1H-Indole-3-carbaldehyde and its derivatives are excellent substrates for MCRs, serving as key precursors for a wide array of biologically active heterocyclic structures. nih.gov

The aldehyde functional group of this compound can readily participate in reactions with various nucleophiles and other components to build diverse molecular scaffolds. For example, copper-catalyzed MCRs involving indole derivatives, aromatic aldehydes, and cyclic 1,3-diones can produce complex spirotetrahydrocarbazoles with high diastereoselectivity. beilstein-journals.org These reactions proceed through the in situ generation of indole-based dienes that undergo Diels-Alder cycloadditions. beilstein-journals.org Such strategies enable the modular assembly of complex, indole-fused seven-membered heterocycles like oxadiazepines and thiadiazepines, which have shown promising anticancer activity. semanticscholar.org The use of MCRs provides a highly efficient pathway to diversify the this compound scaffold, facilitating the discovery of new therapeutic agents and functional materials. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(2-Thienyl)-1H-indole-3-carbaldehyde, and what methodological considerations are critical for optimizing yield?

- Answer : The synthesis typically involves coupling reactions between thiophene derivatives and indole precursors. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems can introduce thienyl groups to the indole scaffold . Key steps include:

- Reagent selection : CuI as a catalyst and acetic acid for recrystallization .

- Purification : Column chromatography with ethyl acetate/hexane gradients (e.g., 70:30 ratio) to isolate the product .

- Yield optimization : Reaction duration (e.g., 12 hours) and stoichiometric ratios (e.g., 1.1 equiv of aldehyde derivatives) are critical .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Answer :

- NMR spectroscopy : H and C NMR confirm the aldehyde group (δ ~10 ppm for H) and thienyl-indole connectivity .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and purity .

- TLC : Monitors reaction progress using silica gel plates with UV visualization .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Answer : X-ray crystallography via SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles, critical for confirming regiochemistry and stereoelectronic effects . For example, resolving potential tautomerism in the indole-thiophene system requires high-resolution data .

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity of this compound, and how do they address data contradictions?

- Answer :

- Docking studies : AutoDock4 with flexible sidechain sampling predicts binding modes to biological targets (e.g., enzymes or receptors) . Cross-docking experiments against homologous proteins (e.g., HIV protease) validate specificity .

- MD simulations : UCSF Chimera visualizes dynamic interactions (e.g., ligand-protein stability over 100-ns trajectories) .

- Contradiction resolution : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC values to reconcile discrepancies .

Q. How can structure-activity relationship (SAR) studies enhance the antimicrobial efficacy of this compound?

- Answer :

- Derivatization : Introduce electron-withdrawing groups (e.g., nitro or halogens) at the 5-position to improve membrane penetration, as seen in 6-iodo-indole derivatives .

- Bioassays : Test against fungal pathogens (e.g., Candida albicans) using MIC (minimum inhibitory concentration) and time-kill assays. For example, EC values ≤6.48 mg/mL indicate potent activity .

- Mechanistic insights : Fluorescence microscopy (e.g., propidium iodide staining) confirms membrane disruption .

Q. What experimental and computational approaches are synergistic in analyzing the compound’s antioxidant potential?

- Answer :

- DPPH/ABTS assays : Quantify radical scavenging activity (IC < 20 µg/mL suggests efficacy) .

- DFT calculations : Compute HOMO-LUMO gaps to predict electron-donating capacity. Lower gaps correlate with higher antioxidant activity .

- Synergy : Validate computational predictions (e.g., redox potentials) with cyclic voltammetry .

Methodological Challenges and Solutions

Q. How can researchers address low solubility of this compound in biological assays?

- Answer :

- Co-solvents : Use DMSO (≤1% v/v) or PEG-400 to enhance aqueous solubility without cytotoxicity .

- Prodrug design : Synthesize ester or glycoside derivatives (e.g., methyl esters) for improved bioavailability .

Q. What strategies mitigate side reactions during the synthesis of thienyl-indole derivatives?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.